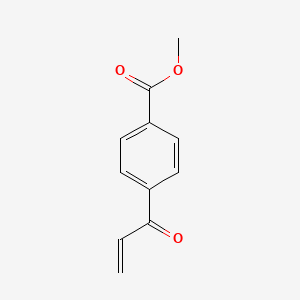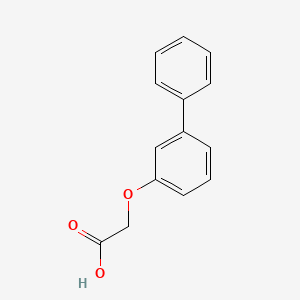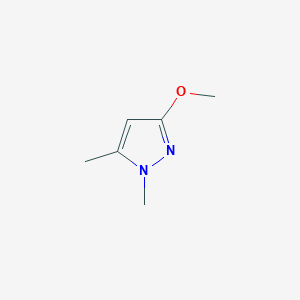
2-(2-Chlorophenyl)butanoic acid
Overview
Description
2-(2-Chlorophenyl)butanoic acid is an organic compound with the molecular formula C10H11ClO2. It is a member of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its structural configuration, where a chlorophenyl group is attached to the butanoic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chlorophenyl)butanoic acid is the γ-aminobutyric acid type-A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its enhancement of GABA A receptor function. This can lead to increased inhibitory neurotransmission, which could have various effects depending on the specific context within the nervous system .
Biochemical Analysis
Biochemical Properties
2-(2-Chlorophenyl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to fatty acid-binding proteins, influencing lipid metabolism and transport . These interactions highlight its potential impact on metabolic processes and its utility in studying enzyme inhibition.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the γ-aminobutyric acid type-A (GABAA) receptor . This modulation can lead to changes in gene expression and cellular metabolism. In neuroblastoma cells, this compound enhances GABA-induced currents, indicating its potential role in neuropharmacology . Furthermore, it can influence cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the benzodiazepine recognition site of the GABAA receptor, enhancing its function . This binding interaction is crucial for its anti-epileptic effects. Additionally, this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . These molecular interactions underscore its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by environmental conditions such as pH and temperature . Over extended periods, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to enhance GABAergic signaling and exhibit anti-epileptic properties . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in therapeutic applications and the need for careful monitoring of potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body. The involvement of this compound in these pathways underscores its potential impact on drug metabolism and pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins, which facilitate its transport across cellular membranes . Additionally, this compound can accumulate in lipid-rich tissues, such as the brain and liver, where it exerts its biological effects . These interactions are crucial for understanding its pharmacokinetics and tissue-specific actions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can affect cellular metabolism and energy production . The presence of specific targeting signals and post-translational modifications may direct this compound to these compartments, influencing its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the use of Grignard reagents, where 2-chlorophenylmagnesium bromide reacts with ethyl chloroacetate, followed by acidic workup .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylbutanoic acids.
Scientific Research Applications
2-(2-Chlorophenyl)butanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)butanoic acid
- 2-(2-Bromophenyl)butanoic acid
- 2-(2-Fluorophenyl)butanoic acid
Comparison: 2-(2-Chlorophenyl)butanoic acid is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, such as 2-(4-Chlorophenyl)butanoic acid, the ortho position of the chlorine atom can result in different steric and electronic effects, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXSYUKBUWEHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295928 | |
| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188014-56-4 | |
| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188014-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Benzyloxy)-5-chlorophenyl]methanamine](/img/structure/B3112048.png)






![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)



